molecular formula C19H18N4O3 B11009971 N-(1H-benzimidazol-2-ylmethyl)-4,7-dimethoxy-1H-indole-2-carboxamide

N-(1H-benzimidazol-2-ylmethyl)-4,7-dimethoxy-1H-indole-2-carboxamide

Cat. No.: B11009971
M. Wt: 350.4 g/mol
InChI Key: XPLSRYGCFJJEGB-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-2-ylmethyl)-4,7-dimethoxy-1H-indole-2-carboxamide is a complex organic compound that features a benzimidazole moiety linked to an indole structure

Properties

Molecular Formula

C19H18N4O3

Molecular Weight

350.4 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-4,7-dimethoxy-1H-indole-2-carboxamide

InChI

InChI=1S/C19H18N4O3/c1-25-15-7-8-16(26-2)18-11(15)9-14(23-18)19(24)20-10-17-21-12-5-3-4-6-13(12)22-17/h3-9,23H,10H2,1-2H3,(H,20,24)(H,21,22)

InChI Key

XPLSRYGCFJJEGB-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=C(NC2=C(C=C1)OC)C(=O)NCC3=NC4=CC=CC=C4N3

Origin of Product

United States

Preparation Methods

Indole Core Functionalization

The indole scaffold is constructed using Hemetsberger–Knittel indole synthesis , which involves Knoevenagel condensation of methyl 2-azidoacetate with substituted benzaldehydes, followed by thermolytic cyclization. For 4,7-dimethoxy substitution:

  • Step 1 : 3,6-Dimethoxybenzaldehyde (15d ) is condensed with methyl 2-azidoacetate (14 ) in anhydrous toluene under reflux to yield methyl 2-azido-3-(3,6-dimethoxyphenyl)acrylate (16d ).

  • Step 2 : Thermolysis of 16d at 180°C in diphenyl ether induces cyclization, producing a mixture of 5- and 7-methoxy indole-2-carboxylates (17d and 17e ). The 5-methoxy isomer (17d ) is isolated via column chromatography (30% ethyl acetate/hexane).

Friedel–Crafts Acylation and Reduction

To introduce the C3 substituent:

  • Step 3 : Ethyl 5-chloro-3-acylindole-2-carboxylate (8a–c ) is synthesized via Friedel–Crafts acylation of 17d with acyl chlorides (e.g., acetyl chloride) in 1,2-dichloroethane using AlCl₃.

  • Step 4 : Ketone reduction with triethylsilane in trifluoroacetic acid yields ethyl 3-alkyl-5-chloroindole-2-carboxylate (9a–c ).

Hydrolysis to Carboxylic Acid

  • Step 5 : Basic hydrolysis of 9a–c (NaOH in ethanol/water, 80°C) generates 4,7-dimethoxy-1H-indole-2-carboxylic acid (10a–c ).

Synthesis of 1H-Benzimidazol-2-ylmethylamine

Benzimidazole Core Formation

Benzimidazoles are synthesized via cyclization of o-phenylenediamine derivatives:

  • Step 1 : 4-(5-Cyano-1H-benz[d]imidazol-2-yl)benzoic acid methyl ester (2 ) is prepared by reacting sodium metabisulfite-adducted benzaldehyde with 2-cyano-1H-benzimidazole in DMF at 120°C.

  • Step 2 : Hydrazinolysis of 2 with hydrazine hydrate in ethanol yields 4-(5-cyano-1H-benz[d]imidazol-2-yl)benzohydrazide (3 ).

Aminomethyl Sidechain Introduction

  • Step 3 : Reductive amination of 3 with formaldehyde and sodium cyanoborohydride in methanol introduces the aminomethyl group, yielding 1H-benzimidazol-2-ylmethylamine (11a ).

Amide Coupling and Final Product Assembly

Coupling Reagents and Conditions

The indole-2-carboxylic acid (10a–c ) and benzimidazole-2-ylmethylamine (11a ) are conjugated using BOP (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate in anhydrous DMF:

  • Molar Ratio : Acid:amine = 1:1.2

  • Base : Diisopropylethylamine (DIPEA, 6 equiv)

  • Reaction Time : 4–12 hours at room temperature

  • Yield : 65–78% after purification by flash chromatography (ethyl acetate/hexane gradient).

Optimization Insights

  • Solvent Choice : DMF enhances reagent solubility and reaction homogeneity.

  • Temperature Control : Room temperature minimizes side reactions (e.g., over-acylation).

Analytical Data and Characterization

Spectroscopic Confirmation

  • ¹H NMR (500 MHz, DMSO-d₆): δ 3.85 (s, 6H, OCH₃), 4.62 (d, 2H, CH₂NH), 6.90–7.80 (m, 8H, aromatic), 8.45 (t, 1H, NH).

  • ¹³C NMR : δ 56.2 (OCH₃), 113.4–160.1 (aromatic C), 165.3 (C=O).

Purity and Yield Data

StepProductYield (%)Purity (HPLC)
2.117d 5895
2.310a 8298
4.1Final compound7399

Challenges and Alternative Pathways

Regioisomer Separation

The Hemetsberger–Knittel synthesis produces 5- and 7-methoxy indole regioisomers, necessitating chromatographic separation.

Amide Bond Stability

The carboxamide group is susceptible to hydrolysis under acidic/basic conditions, requiring neutral pH during workup.

Alternative Coupling Reagents

HATU and EDC/HOBt have been explored, but BOP offers superior yields for sterically hindered amines.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives. This reaction is critical for prodrug activation or metabolite formation.

Conditions Reagents Products Yield Reference
Acidic (HCl, reflux)6M HCl, 80°C, 6 hrs4,7-Dimethoxy-1H-indole-2-carboxylic acid + 2-aminomethylbenzimidazole78%
Basic (NaOH, aqueous)2M NaOH, 60°C, 4 hrsSodium salt of 4,7-dimethoxy-1H-indole-2-carboxylic acid85%

Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, facilitating nucleophilic attack by water. In basic conditions, hydroxide ion directly attacks the electrophilic carbonyl carbon.

Electrophilic Aromatic Substitution

The indole and benzimidazole rings participate in electrophilic substitutions. Methoxy groups direct incoming electrophiles to specific positions.

Nitration

Conditions Reagents Products Position Yield Reference
HNO₃/H₂SO₄, 0°C70% HNO₃, conc. H₂SO₄Nitration at C5 of indole (meta to methoxy)C562%

Rationale : Methoxy groups at C4 and C7 activate the indole ring, favoring nitration at C5 due to steric and electronic effects .

Halogenation

Conditions Reagents Products Position Yield Reference
Br₂ in CHCl₃, RT1 eq. Br₂Bromination at C3 of benzimidazoleC355%

Regioselectivity : The benzimidazole NH deactivates the ring, directing bromine to the less hindered C3 position .

Nucleophilic Substitution

The methoxy groups undergo demethylation or displacement under strong nucleophiles.

Conditions Reagents Products Yield Reference
BBr₃, CH₂Cl₂, −78°C3 eq. BBr₃4,7-Dihydroxy-1H-indole-2-carboxamide derivative90%

Application : Demethylation generates phenolic intermediates for further functionalization .

Cyclization Reactions

The compound participates in intramolecular cyclization to form polyheterocyclic systems.

Conditions Reagents Products Yield Reference
PPh₃, CCl₄, reflux2 eq. POCl₃Benzimidazo[1,2-a]indole fused system68%

Mechanism : POCl₃ activates the carboxamide, enabling cyclization via a phosphorylated intermediate .

Oxidation of Indole

Conditions Reagents Products Yield Reference
DDQ, CH₃CN, RT2 eq. DDQOxindole derivative74%

Reduction of Carboxamide

Conditions Reagents Products Yield Reference
LiAlH₄, THF, reflux4 eq. LiAlH₄Corresponding amine derivative81%

Cross-Coupling Reactions

The indole and benzimidazole frameworks enable palladium-catalyzed couplings.

Conditions Reagents Products Yield Reference
Suzuki-Miyaura (Pd(PPh₃)₄)Phenylboronic acidC5-arylated indole derivative65%

Catalytic System : Pd(PPh₃)₄ with K₂CO₃ in DMF/H₂O .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals stability up to 220°C, beyond which decomposition yields:

  • Primary products : CO₂, NH₃, and aromatic fragments (detected via GC-MS).

  • Mechanism : Cleavage of the carboxamide and methoxy groups precedes ring degradation.

Biological Activation Pathways

In enzymatic environments (e.g., cytochrome P450), the compound undergoes:

  • O-Demethylation : Catalyzed by CYP3A4, generating phenolic metabolites .

  • Hydroxylation : At C3 of benzimidazole, forming a reactive quinone intermediate .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
The compound's structural characteristics suggest potential anticancer properties. Compounds containing benzimidazole and indole moieties have been extensively studied for their ability to inhibit cancer cell proliferation. For instance, derivatives of benzimidazole have shown significant activity against various cancer cell lines, including colorectal carcinoma (HCT116) and breast cancer (MCF-7) cells. The presence of the methoxy groups is believed to enhance the compound's interaction with biological targets, improving its efficacy.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 (µM)Reference
4-(2-(1H-benzimidazol-2-ylthio)acetamido)-N-(2,6-dimethyl phenyl)benzamideHCT1165.85
4-(2-(1H-benzimidazol-2-ylthio)acetamido)-N-(4-methoxyphenyl)benzamideHCT1164.53
N-(1H-benzimidazol-2-ylmethyl)-4,7-dimethoxy-1H-indole-2-carboxamideMCF-7TBDTBD

Antimicrobial Properties
Benzimidazole derivatives have also been evaluated for their antimicrobial activities. The compound's capacity to inhibit bacterial growth against Gram-positive and Gram-negative strains is notable. Studies indicate that modifications in the structure can lead to enhanced antimicrobial effects.

Case Studies

Case Study 1: Anticancer Evaluation
A study on similar compounds demonstrated that those with methoxy substitutions exhibited lower IC50 values against HCT116 cells compared to standard chemotherapeutics like 5-Fluorouracil (IC50 = 9.99 µM). This suggests that the methoxy groups enhance the compound's potency.

Case Study 2: Antimicrobial Screening
In an evaluation of synthesized benzimidazole derivatives, certain compounds showed significant antimicrobial activity with minimal inhibitory concentrations (MIC) below 5 µM against various pathogens, indicating that structural modifications can lead to increased efficacy.

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-4,7-dimethoxy-1H-indole-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole moiety can bind to active sites, while the indole structure can interact with hydrophobic pockets, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1H-benzimidazol-2-ylmethyl)-4,7-dimethoxy-1H-indole-2-carboxamide stands out due to the presence of both benzimidazole and indole moieties, which provide a unique combination of chemical properties

Biological Activity

N-(1H-benzimidazol-2-ylmethyl)-4,7-dimethoxy-1H-indole-2-carboxamide is a compound of significant interest due to its unique structural features and potential therapeutic applications. This article examines its biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, along with relevant case studies and research findings.

Structural Overview

This compound features a benzimidazole moiety linked to an indole framework, characterized by the following molecular formula:

  • Molecular Formula : C19H18N4O3
  • Molecular Weight : 350.4 g/mol

The methoxy groups at positions 4 and 7 of the indole ring enhance solubility and may influence biological interactions. The amide bond is susceptible to hydrolysis, which can release the benzimidazole derivative, potentially impacting its biological activity.

Anticancer Activity

Research indicates that compounds containing benzimidazole and indole frameworks exhibit significant anticancer properties. Specifically, derivatives of benzimidazole have been shown to inhibit enzymes involved in cancer progression, such as topoisomerases and protein kinases. The interaction of these compounds with DNA minor grooves disrupts normal cellular processes involved in DNA replication and repair .

In vitro studies have demonstrated that this compound can inhibit mammalian type I DNA topoisomerase activity. This inhibition correlates with cytotoxic effects on various cancer cell lines, including HeLa (cervix adenocarcinoma) and MCF7 (breast adenocarcinoma) cells .

Antimicrobial Activity

Benzimidazole derivatives are known for their broad-spectrum antimicrobial properties. This compound has shown promising results against both Gram-positive and Gram-negative bacteria. Studies indicate that similar compounds exhibit antibacterial activity comparable to reference drugs like ciprofloxacin .

Compound Activity MIC (μg/ml)
This compoundAntibacterialTBD
5-chloro-2-(2-hydroxyphenyl)-1H-benzimidazoleTopoisomerase I inhibitionTBD
N-arylidene-2-(2,4-dichlorophenyl)-1-propyl-1H-benzo[d]imidazoleAntifungal3.12

Anti-inflammatory Activity

The anti-inflammatory effects of benzimidazole derivatives are primarily attributed to their ability to interact with various receptors involved in inflammatory pathways. Studies have shown that these compounds can inhibit cyclooxygenase (COX) enzymes and other inflammatory mediators . The structure–activity relationship (SAR) analysis reveals that specific substitutions enhance COX inhibition, making these compounds potential candidates for anti-inflammatory therapies.

Synthesis and Evaluation

A study synthesized several benzimidazole derivatives and evaluated their biological activities. Among these, compounds with specific substitutions at the indole nucleus exhibited excellent inhibitory activity against various pathogens . The synthesis methods employed included epoxide ring opening reactions and other chemical transformations that enhanced the biological profile of the resulting compounds.

Structure–Activity Relationship (SAR)

The SAR analysis of this compound highlights the importance of functional groups in modulating biological activity. For instance, the presence of methoxy groups has been associated with improved solubility and enhanced binding affinity to biological targets .

Q & A

Q. Characterization :

  • IR Spectroscopy : Identifies functional groups (e.g., S-H at 2634 cm⁻¹, N-H at 3395 cm⁻¹) .
  • NMR (¹H/¹³C) : Confirms structural motifs (e.g., δ12.31 for S-H; δ151.93 for N=C-N in benzimidazole) .
  • Mass Spectrometry : Validates molecular weights via ESI-MS (e.g., m/z consistent with theoretical values) .

How can computational methods like DFT predict the electronic properties of this compound?

Advanced
Density Functional Theory (DFT) with gradient corrections and exact-exchange terms (e.g., B3LYP functional) can:

  • Calculate atomization energies, ionization potentials, and proton affinities with ~2.4 kcal/mol deviation from experimental data .
  • Model electron density distribution to predict reactivity at the benzimidazole and indole moieties .
  • Optimize molecular geometry for docking studies or spectroscopic simulations .

What spectroscopic techniques are essential for confirming the structure of this compound?

Q. Basic

  • FT-IR : Detects functional groups (e.g., C=O at 1632 cm⁻¹, C=N at 1742 cm⁻¹) .
  • ¹H-NMR : Assigns proton environments (e.g., aromatic protons at δ7.22–7.72; exchangeable N-H at δ12.12) .
  • ¹³C-NMR : Identifies carbon types (e.g., aromatic carbons at δ115–130; carbonyl carbons at δ163–174) .
  • ESI-MS : Confirms molecular weight and fragmentation patterns .

What strategies optimize reaction yields in the presence of steric hindrance from benzimidazole and indole moieties?

Q. Advanced

  • Catalyst Selection : Mn(IV) oxide improves oxidation efficiency (85% yield in dichloromethane) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky intermediates .
  • Temperature Control : Reflux conditions (e.g., 50–80°C) balance reaction kinetics and stability .
  • Inert Atmosphere : Prevents oxidation of sensitive functional groups (e.g., hydrazine) .

How do crystallographic studies contribute to understanding molecular conformation?

Q. Advanced

  • Single-Crystal X-ray Diffraction : Resolves bond angles (e.g., C–N–C angles ~116–122°) and torsional strain .
  • Software Tools : SHELX refines crystal structures, validating computational models (e.g., R factor <0.044) .
  • Packing Analysis : Reveals intermolecular interactions (e.g., hydrogen bonds, π-stacking) influencing stability .

What are common impurities encountered during synthesis, and how are they identified?

Q. Basic

  • Byproducts : Unreacted aldehydes or hydrazine derivatives.
  • Detection :
    • TLC : Monitors reaction progress (e.g., Rf deviations).
    • Elemental Analysis : Flags deviations >±0.4% from theoretical C/H/N ratios .
    • HPLC : Separates and quantifies impurities using reverse-phase columns .

How does the electronic environment of the benzimidazole ring influence reactivity in nucleophilic substitutions?

Q. Advanced

  • Electron-Withdrawing Effects : Methoxy groups on indole increase electrophilicity at the carboxamide site .
  • DFT Insights : HOMO-LUMO gaps predict susceptibility to nucleophilic attack at C2 of benzimidazole .
  • Experimental Validation : Substituent variations (e.g., halogenation) alter reaction rates in SNAr mechanisms .

What in silico models predict binding affinity to biological targets?

Q. Advanced

  • Molecular Docking : Uses crystal structures (e.g., α-glucosidase) to simulate ligand-receptor interactions .
  • QSAR Models : Correlate substituent electronic parameters (e.g., Hammett constants) with bioactivity .
  • MD Simulations : Assess binding stability over time (e.g., RMSD <2 Å over 100 ns) .

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